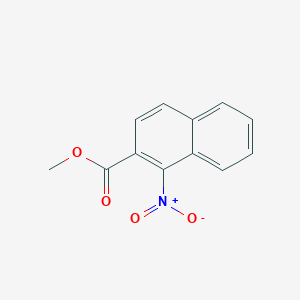

Methyl 1-nitro-2-naphthoate

CAS No.: 78508-71-1

Cat. No.: VC6298670

Molecular Formula: C12H9NO4

Molecular Weight: 231.207

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78508-71-1 |

|---|---|

| Molecular Formula | C12H9NO4 |

| Molecular Weight | 231.207 |

| IUPAC Name | methyl 1-nitronaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C12H9NO4/c1-17-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13(15)16/h2-7H,1H3 |

| Standard InChI Key | JOBULQXHDUJYCX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Methyl 1-nitro-2-naphthoate is a naphthalene-based ester with the molecular formula C₁₂H₉NO₄ and a molecular weight of 231.20 g/mol . Its IUPAC name is methyl 1-nitro-2-naphthoate, reflecting the nitro group at position 1 and the methyl ester at position 2. The SMILES notation (O=C(OC)C1=C(C2=C(C=CC=C2)C=C1)[N+](=O)[O-]) delineates its planar aromatic structure, where the nitro and ester groups introduce electronic asymmetry, influencing reactivity .

Table 1: Key Structural and Physicochemical Properties

The parent acid, 1-nitro-2-naphthoic acid (CAS 103987-83-3), shares structural similarities, with a predicted density of 1.468 g/cm³ and a melting point of 246°C . These properties suggest that the ester derivative likely exhibits comparable thermal stability but altered solubility due to the ester moiety.

Reactivity and Applications in Organic Synthesis

Methyl 1-nitro-2-naphthoate’s nitro and ester groups render it electrophilic at the nitro-bearing carbon, enabling participation in nucleophilic aromatic substitution and transition metal-catalyzed reactions. Key applications include:

Palladium-Catalyzed Asymmetric Allylic Dearomatization

In a landmark study, a Pd(OAc)₂/(R,R)-Trost ligand system facilitated the asymmetric dearomatization of 1-nitro-2-naphthol derivatives with Morita–Baylis–Hillman (MBH) adducts, yielding β-naphthalenones with up to 90% enantiomeric excess (ee) . While this work employed naphthols, the ester analog—methyl 1-nitro-2-naphthoate—could serve as a substrate in similar transformations, potentially offering enhanced stereocontrol due to the electron-withdrawing ester group.

Functional Group Transformations

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) could convert the nitro group to an amine, yielding methyl 1-amino-2-naphthoate, a precursor to heterocyclic compounds.

-

Ester Hydrolysis: Basic hydrolysis (NaOH/H₂O) would regenerate 1-nitro-2-naphthoic acid, enabling diversification into amides or thioesters .

Physicochemical and Spectroscopic Characterization

While direct data for methyl 1-nitro-2-naphthoate is limited, inferences can be drawn from its acid precursor and analogs:

Table 2: Predicted Physicochemical Properties

Spectroscopic data for the related compound methyl-1-methoxy-4-nitro-2-naphthoate (CAS 25942987) includes a molecular ion peak at m/z 260.0564 in mass spectrometry, suggesting analogous fragmentation patterns for the title compound .

Biological and Industrial Relevance

Although no direct biological data is available, the structural resemblance to menaquinone intermediates hints at potential bioactivity. In Micrococcus luteus, prenylation of 1,4-dihydroxy-2-naphthoate is critical for menaquinone biosynthesis . Methyl 1-nitro-2-naphthoate’s nitro group could interfere with such pathways, warranting investigation as an antimicrobial agent. Industrially, its role as a chiral building block in pharmaceuticals (e.g., anticoagulants or kinase inhibitors) remains underexplored but promising.

Future Directions and Research Opportunities

-

Catalytic Asymmetric Reactions: Expanding Pd-catalyzed methodologies to ester substrates could unlock novel chiral scaffolds.

-

Biological Screening: Evaluating toxicity and antimicrobial activity against M. luteus or E. coli strains.

-

Computational Modeling: DFT studies to predict reactivity hotspots and optimize synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume